Salbutamol-d9 Hydrochloride is a deuterated derivative of Salbutamol, a well-known bronchodilator primarily used in the treatment of asthma and chronic obstructive pulmonary disease. This specific compound is labeled with deuterium, which enhances its stability and allows for more precise tracking in pharmacokinetic studies. Salbutamol-d9 Hydrochloride is classified as a beta-2 adrenergic agonist, which means it selectively stimulates beta-2 adrenergic receptors in the lungs, leading to bronchial dilation and improved airflow.
Salbutamol-d9 Hydrochloride is synthesized from Salbutamol through various chemical processes that incorporate deuterium into its molecular structure. The process typically involves complex organic synthesis techniques that ensure the integrity and efficacy of the compound.
The synthesis of Salbutamol-d9 Hydrochloride can be achieved through several methods, often involving the introduction of deuterium at specific positions in the Salbutamol molecule. A common method includes:
The synthesis can occur in multiple steps, including:
These processes are optimized for yield and purity, often utilizing solvents such as ethanol or methanol under specific temperature controls to facilitate reactions while minimizing by-products .
Salbutamol-d9 Hydrochloride features a complex molecular structure characterized by:
The incorporation of deuterium alters the molecular weight and can influence the compound's physical properties.
Salbutamol-d9 Hydrochloride participates in various chemical reactions typical for beta-adrenergic agonists, including:
The reactions are often monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry, which provide insights into the compound's stability and metabolic pathways .
Salbutamol-d9 Hydrochloride exerts its therapeutic effects by binding to beta-2 adrenergic receptors located on airway smooth muscle cells. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate levels, which leads to:
Studies indicate that Salbutamol has a rapid onset of action (within minutes) and can provide relief for several hours, making it effective for acute asthma attacks .
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm structural integrity and purity .
Salbutamol-d9 Hydrochloride is primarily utilized in research settings for:
This compound plays a crucial role in advancing respiratory therapeutics through enhanced understanding of drug behavior in vivo .
Salbutamol-d9 Hydrochloride is a deuterium-enriched isotopologue of the short-acting β₂-adrenergic receptor agonist salbutamol. The molecular formula is C₁₃H₁₂D₉NO₃, with a precise molecular weight of 248.37 g/mol [1] [3]. The deuterium atoms are strategically incorporated at nine positions within the tert-butylamine moiety, resulting in the chemical designation 1-(4-hydroxy-3-hydroxymethylphenyl)-2-[(1,1-dimethylethyl-d₉)amino]ethanol [6] [8]. This specific deuteration pattern replaces all nine hydrogen atoms in the tert-butyl group (three methyl hydrogens per methyl group across three methyl groups) with deuterium atoms, achieving 98% isotopic enrichment as confirmed by mass spectral analysis [3]. The deuterium distribution creates a distinct mass shift of +9 Da compared to the non-deuterated salbutamol base (molecular weight 239.31 g/mol), enabling precise differentiation in analytical applications [3] [6].
Table 1: Isotopic Composition of Salbutamol-d9 Hydrochloride
Characteristic | Specification |
---|---|
Molecular Formula | C₁₃H₁₂D₉NO₃ |
Molecular Weight | 248.37 g/mol |
Deuterium Positions | tert-butyl group (all 9 H replaced) |
Isotopic Purity | ≥98% atom D |
Mass Shift vs. Salbutamol | +9 Da |
CAS Number | 1173021-73-2 |
The NMR profile of Salbutamol-d9 exhibits distinct alterations compared to non-deuterated salbutamol, particularly in the proton-decoupled spectra. The most significant change is the complete disappearance of the tert-butyl proton signal at approximately δ 1.2 ppm (singlet, 9H) due to deuterium substitution [5] [8]. This absence serves as a primary spectroscopic signature confirming successful deuteration. The remaining proton signals correspond to the aromatic and aliphatic hydrogens of the saligenin ring and ethanolamine backbone: aromatic protons (δ 6.7-7.2 ppm), benzylic methylene protons (δ 4.4-4.6 ppm), hydroxyl protons (exchangeable, δ ~5.0 ppm), and the chiral methine proton adjacent to the hydroxyl group (δ ~4.9 ppm) [5] [8]. ¹³C-NMR analysis reveals a characteristic triplet signal near δ 50 ppm for the deuterated quaternary carbon [C(CD₃)₃], arising from deuterium-carbon coupling (²J₍C,D₎ ≈ 20 Hz), which is absent in the non-deuterated analogue. This coupling pattern provides definitive evidence for the site-specific deuteration and isotopic purity [5]. The acetate salt form (Salbutamol-(tert-butyl-d9) acetate) further modifies the spectrum, introducing a methyl singlet at δ 1.9 ppm and shifting proton resonances associated with the protonated amine group [8].
Table 2: Key NMR Spectral Features of Salbutamol-d9
Nucleus/Region | Chemical Shift (δ) | Multiplicity/Feature | Assignment |
---|---|---|---|
¹H (Aromatic) | 6.7 - 7.2 ppm | Multiplet | Phenyl ring protons |
¹H (Benzylic CH₂OH) | ~4.4 - 4.6 ppm | Doublet | -CH₂OH (hydroxymethyl) |
¹H (Methine) | ~4.9 ppm | Multiplet | -CH(OH)- |
¹H (tert-butyl) | ~1.2 ppm | Absent (vs. singlet in salbutamol) | -N-C(CH₃)₃ → -N-C(CD₃)₃ |
¹³C (Quaternary Carbon) | ~50 ppm | Triplet (²J ≈ 20 Hz) | -N-C(CD₃)₃ |
Mass spectrometry is critical for characterizing Salbutamol-d9 due to its distinct isotopic signature. Under electrospray ionization (ESI) positive mode, the molecule produces a prominent [M+H]⁺ ion at m/z 250.4 (theoretical m/z 250.37 for C₁₃H₁₃D₉NO₃⁺), representing a +9 Da shift from the [M+H]⁺ ion of salbutamol at m/z 240.3 [4] [6]. This significant mass difference provides unambiguous identification and forms the basis for its use as an internal standard in quantitative bioanalysis. Key diagnostic fragment ions arise from cleavage at strategic bonds:
Table 3: Characteristic MS Fragments of Salbutamol-d9
Ion Type | m/z Observed | m/z Non-Deuterated | Fragment Composition | Fragmentation Pathway |
---|---|---|---|---|
[M+H]⁺ | 250.4 | 240.3 | C₁₃H₁₃D₉NO₃⁺ | Molecular ion |
[M+H-H₂O]⁺ | 232.4 | 222.3 | C₁₃H₁₁D₉NO₂⁺ | Loss of H₂O |
Protonated Saligenin | 148.1 | 148.1 | C₈H₉O₂⁺ (unchanged) | Cleavage at Cα-Cβ bond |
Protonated t-butylamine-d9 | 102.2 | 74.1 | C₄D₉NH₂⁺ (+9 Da) | Cleavage at Cα-Cβ bond |
Major Fragment | 166.1 | 166.1 | C₈H₈O₂⁺ (unchanged) | Loss of D₉-t-butylamine + H₂O |
Comparative analysis reveals that Salbutamol-d9 maintains near-identical physicochemical properties to its non-deuterated counterpart, salbutamol (Albuterol), including pKa, logP (indicative of similar lipophilicity), and UV absorption maxima [3] [6]. Both compounds share the core pharmacological activity as β₂-adrenergic receptor agonists. However, the incorporation of nine deuterium atoms introduces measurable differences due to the primary kinetic isotope effect and the increased molecular mass:
Table 4: Comparative Properties of Salbutamol and Salbutamol-d9
Property | Salbutamol (Albuterol) | Salbutamol-d9 | Significance of Difference |
---|---|---|---|
Molecular Formula | C₁₃H₂₁NO₃ | C₁₃H₁₂D₉NO₃ | Isotopic composition |
Molecular Weight | 239.31 g/mol | 248.37 g/mol | +9 Da (Key for MS detection) |
CAS Number (Base) | 18559-94-9 | 1173021-73-2 | Unique identifier |
Major MS [M+H]⁺ | m/z 240.3 | m/z 250.4 | Enables use as internal standard |
tert-butyl ¹H NMR | Singlet, ~1.2 ppm (9H) | Absent | Confirms deuteration site |
tert-butyl ¹³C NMR | Singlet, ~50 ppm | Triplet (²J ≈ 20 Hz), ~50 ppm | Confirms deuteration & purity |
C-D Stretching (IR) | Absent | ~2100-2200 cm⁻¹ | Characteristic of C-D bonds |
Primary Application | Therapeutic agent (Bronchodilator) | Analytical Internal Standard & Metabolic Tracer | Leverages isotopic signature |
Note: While the chemical names "Salbutamol-d9 Hydrochloride" and "Albuterol-d9" are used interchangeably in the literature and vendor catalogs [1] [2] [3], the compound characterized herein is consistently identified by its molecular formula (C₁₃H₁₂D₉NO₃) and CAS number (1173021-73-2).
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7